Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate
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Overview
Description
Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate is a chemical compound that is used in various organic synthesis reactions. It is known for its stability and reactivity, making it a valuable reagent in the field of organic chemistry. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate typically involves the reaction of a boronic acid derivative with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene and water.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling reactions, the product is usually a biaryl compound or a substituted aromatic compound .
Scientific Research Applications
Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate in Suzuki-Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The trifluoroborate group transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the active catalyst.
Comparison with Similar Compounds
Similar Compounds
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate: Similar in structure but with an azetidine ring instead of a pyrrolidine ring.
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Potassium ((1-(tert-butoxycarbonyl)-3-phenylpyrrolidin-3-yl)methyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Its phenylpyrrolidine moiety makes it particularly suitable for certain synthetic applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H22BF3KNO2 |
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Molecular Weight |
367.3 g/mol |
IUPAC Name |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidin-3-yl]methyl]boranuide |
InChI |
InChI=1S/C16H22BF3NO2.K/c1-15(2,3)23-14(22)21-10-9-16(12-21,11-17(18,19)20)13-7-5-4-6-8-13;/h4-8H,9-12H2,1-3H3;/q-1;+1 |
InChI Key |
MVYJGCOTOJYPIP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1(CCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
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